

Application Notes and Protocols for p-NCS-Bz-NODA-GA

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Compound of Interest

Compound Name: *p*-NCS-Bz-NODA-GA

Cat. No.: B6306829

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Introduction

p-NCS-Bz-NODA-GA (para-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelating agent crucial in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. Its structure incorporates a NODA-GA moiety, which forms highly stable complexes with various radiometals, and a para-isothiocyanatobenzyl (NCS) group. This NCS group facilitates covalent conjugation to primary amines on biomolecules such as peptides and antibodies, creating stable thiourea bonds. This document provides detailed application notes, storage conditions, and experimental protocols for the use of **p-NCS-Bz-NODA-GA**.

Storage Conditions and Shelf Life

Proper storage of **p-NCS-Bz-NODA-GA** is critical to maintain its reactivity and ensure successful conjugation. The isothiocyanate group is sensitive to hydrolysis, especially in the presence of moisture.

Form	Storage Temperature	Shelf Life	Special Instructions
Solid (Powder)	-20°C	Varies	Store in a desiccator, sealed, and protected from moisture.
Stock Solution	-80°C	≤ 6 months	Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for preparation. [1] [2] [3] [4] [5] [6] [7] [8] [9]
Stock Solution	-20°C	≤ 1 month	Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for preparation. [1] [2] [3] [4] [5] [6] [7] [8] [9]

Experimental Protocols

Preparation of p-NCS-Bz-NODA-GA Stock Solution

Materials:

- **p-NCS-Bz-NODA-GA** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

- Allow the vial of **p-NCS-Bz-NODA-GA** to warm to room temperature before opening to prevent condensation.

- Prepare a stock solution, typically at a concentration of 10-50 mg/mL, by dissolving the solid in anhydrous DMSO.
- Vortex briefly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 1: Antibody Conjugation with p-NCS-Bz-NODA-GA

This protocol describes the conjugation of **p-NCS-Bz-NODA-GA** to primary amines (e.g., lysine residues) on an antibody.

Materials:

- Antibody of interest (5-10 mg/mL)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, metal-free)
- **p-NCS-Bz-NODA-GA** stock solution (in anhydrous DMSO)
- Purification system (e.g., size-exclusion chromatography columns like PD-10, or dialysis cassettes)
- Storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis.
 - Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

- Conjugation Reaction:
 - Add the **p-NCS-Bz-NODA-GA** stock solution to the antibody solution to achieve a final molar ratio typically between 5:1 and 20:1 (chelator:antibody). The optimal ratio should be determined empirically for each antibody.
 - Gently mix the reaction solution by pipetting or brief vortexing.
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light.
- Purification of the Antibody-Chelator Conjugate:
 - Remove unreacted **p-NCS-Bz-NODA-GA** and any byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column equilibrated with storage buffer) or dialysis against the storage buffer.
 - Collect the fractions containing the purified antibody-NODA-GA conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.
- Characterization and Storage:
 - Determine the chelator-to-antibody ratio using methods like MALDI-TOF mass spectrometry.
 - Assess the immunoreactivity of the conjugated antibody using an appropriate binding assay (e.g., ELISA).
 - Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Peptide Conjugation with **p-NCS-Bz-NODA-GA**

This protocol outlines the conjugation of **p-NCS-Bz-NODA-GA** to a peptide containing a primary amine (e.g., N-terminus or a lysine residue).

Materials:

- Peptide of interest
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, metal-free)
- **p-NCS-Bz-NODA-GA** stock solution (in anhydrous DMSO)
- Quenching solution (e.g., 100 mM glycine or Tris buffer)
- Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

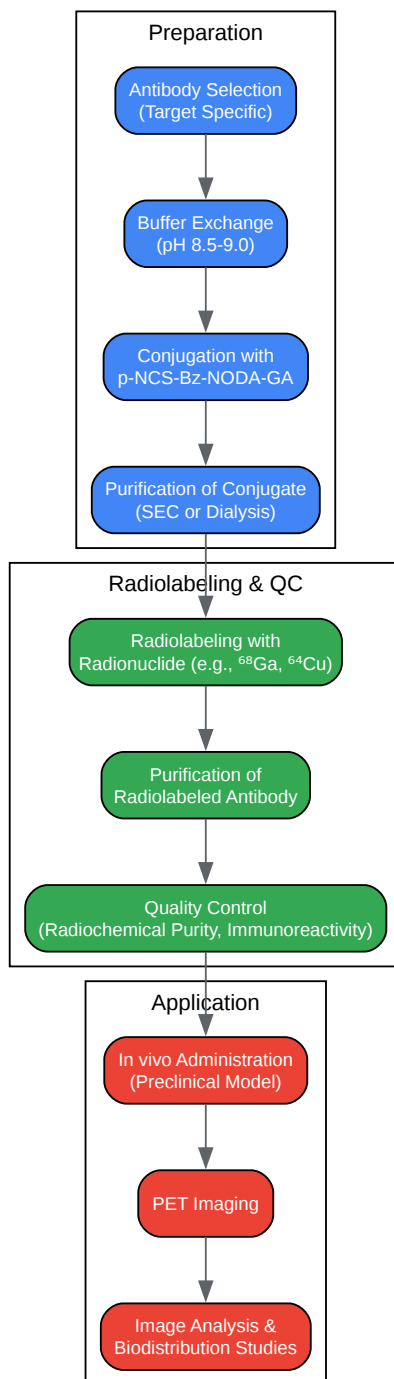
Procedure:

- Peptide Preparation:
 - Dissolve the peptide in the conjugation buffer to a known concentration.
- Conjugation Reaction:
 - Add the **p-NCS-Bz-NODA-GA** stock solution to the peptide solution. A molar excess of the chelator (e.g., 1.1 to 2 equivalents) is typically used.
 - Gently mix and incubate the reaction for 1-2 hours at room temperature.
- Quenching the Reaction:
 - (Optional) Add a quenching solution to react with any excess **p-NCS-Bz-NODA-GA**.
- Purification of the Peptide-Chelator Conjugate:
 - Purify the peptide-NODA-GA conjugate using reverse-phase HPLC.
 - Lyophilize the purified fractions to obtain the final product.
- Characterization:
 - Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

Immuno-PET Probe Preparation and Application Workflow

The following diagram illustrates the general workflow for preparing a radiolabeled antibody for Immuno-PET applications using **p-NCS-Bz-NODA-GA**.

Workflow for Immuno-PET Probe Preparation



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Immuno-PET Probe Preparation Workflow

This workflow outlines the key steps from antibody selection to in vivo imaging and analysis. The successful conjugation of **p-NCS-Bz-NODA-GA** is a critical step in the development of these highly specific imaging agents.

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